5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole
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Description
5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry due to its bioisosteric nature with pyrimidine and oxadiazole . This allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing 1,3,4-thiadiazole derivatives involve the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives with other compounds . For example, new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to 5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole have been synthesized and evaluated for their antipsychotic and anticonvulsant activities, with certain derivatives found to exhibit significant activity. These findings highlight the potential of these compounds in developing treatments for neurological disorders (Kaur et al., 2012).
Antimicrobial Agents
Research has been conducted on the antimicrobial properties of derivatives of this compound, with some compounds showing moderate activity against a range of bacterial and fungal strains. This suggests their potential utility in combating infectious diseases (Sah et al., 2014).
Antifungal and Antibacterial Agents
Several new derivatives have been synthesized and assessed for their antifungal and antibacterial activities. The compounds have demonstrated significant efficacy against various microorganisms, indicating their usefulness in addressing resistant infections (Shukla & Srivastava, 2008).
Fungicidal Activity
Compounds within this chemical family have been prepared as potential fungicides, showing high activity against rice sheath blight. Their structure-activity relationships offer insights into designing effective agricultural fungicides (Chen, Li, & Han, 2000).
Anticancer Research
Investigations into the anticancer activities of thiadiazole derivatives have led to the discovery of compounds with potent efficacy against various cancer cell lines. These findings underscore the potential of such compounds in developing new anticancer therapeutics (Gomha et al., 2017).
properties
IUPAC Name |
5-chloro-3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-3-2-4-8(5-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOYEQUVEHTGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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